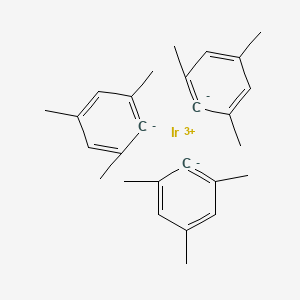![molecular formula C15H19F3N2 B12549385 4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile CAS No. 821777-46-2](/img/structure/B12549385.png)
4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials science due to its influence on the biological activity and stability of molecules .
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Scientific Research Applications
4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability. This allows the compound to interact more effectively with its targets, leading to desired biological effects .
Comparison with Similar Compounds
4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:
4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl and benzonitrile groups but differs in the presence of an amino group instead of the tert-butyl(propyl)amino group.
Gemigliptin: A compound containing a trifluoromethyl group, used in pharmaceuticals for its therapeutic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
821777-46-2 |
|---|---|
Molecular Formula |
C15H19F3N2 |
Molecular Weight |
284.32 g/mol |
IUPAC Name |
4-[tert-butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H19F3N2/c1-5-8-20(14(2,3)4)12-7-6-11(10-19)13(9-12)15(16,17)18/h6-7,9H,5,8H2,1-4H3 |
InChI Key |
DVDSRFSJIYPTJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC(=C(C=C1)C#N)C(F)(F)F)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)

![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)
methoxysilane](/img/structure/B12549350.png)




![Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane](/img/structure/B12549370.png)


